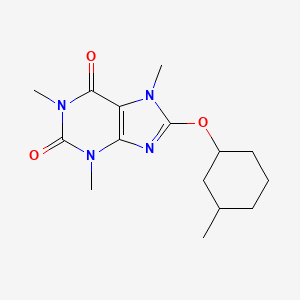
8-((3-Methylcyclohexyl)oxy)caffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((3-Methylcyclohexyl)oxy)caffeine is a derivative of caffeine, a well-known stimulant. This compound is characterized by the substitution of a 3-methylcyclohexyl group at the 8th position of the caffeine molecule. It has a molecular formula of C15H22N4O3 and a molecular weight of 306.41 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-((3-Methylcyclohexyl)oxy)caffeine typically involves the reaction of caffeine with 3-methylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 8-((3-Methylcyclohexyl)oxy)caffeine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
8-((3-Methylcyclohexyl)oxy)caffeine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of caffeine derivatives and their chemical properties.
Biology: The compound is used in studies of its effects on biological systems, including its potential as a stimulant and its interactions with various biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant and its effects on the central nervous system.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 8-((3-Methylcyclohexyl)oxy)caffeine is similar to that of caffeine. It acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This leads to increased alertness and wakefulness. The compound also increases the release of neurotransmitters such as dopamine and norepinephrine, further enhancing its stimulant effects .
Vergleich Mit ähnlichen Verbindungen
8-Cycloheptyloxy caffeine: Another derivative of caffeine with a cycloheptyl group at the 8th position.
1,3,7-Trimethyluric acid:
Comparison: 8-((3-Methylcyclohexyl)oxy)caffeine is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct chemical and biological properties. Compared to 8-cycloheptyloxy caffeine, it has a different cycloalkyl group, leading to variations in its chemical reactivity and biological activity. Compared to 1,3,7-trimethyluric acid, it retains the stimulant properties of caffeine but with potential differences in metabolism and pharmacokinetics .
Eigenschaften
CAS-Nummer |
73747-36-1 |
|---|---|
Molekularformel |
C15H22N4O3 |
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
1,3,7-trimethyl-8-(3-methylcyclohexyl)oxypurine-2,6-dione |
InChI |
InChI=1S/C15H22N4O3/c1-9-6-5-7-10(8-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
IIVPOHXPTVEOOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


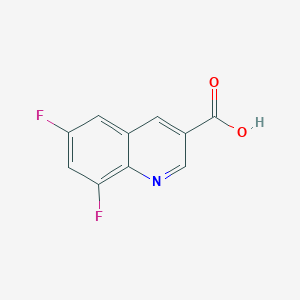
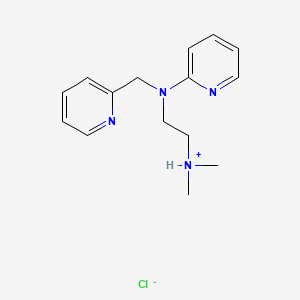
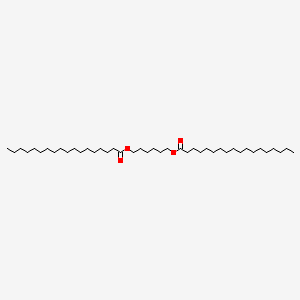
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
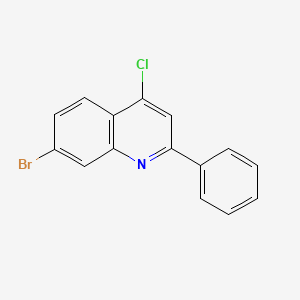

![2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
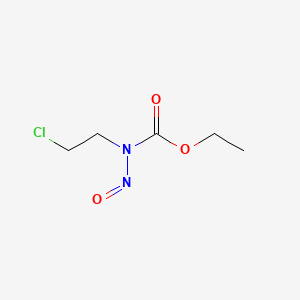
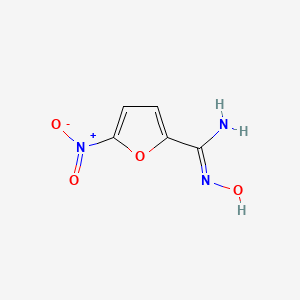
![Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride](/img/structure/B13754379.png)
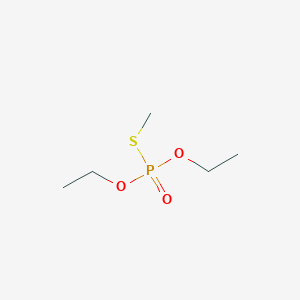
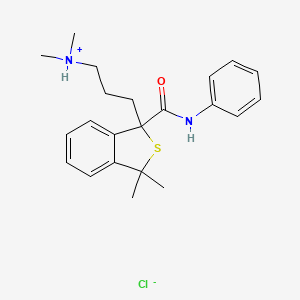
![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)

